molecular formula C11H14ClNOS B5009313 (5-CHLORO-2-THIENYL)(4-METHYLPIPERIDINO)METHANONE

(5-CHLORO-2-THIENYL)(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B5009313
M. Wt: 243.75 g/mol
InChI Key: ZNIVWCWENSURDM-UHFFFAOYSA-N
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Description

(5-Chloro-2-thienyl)(4-methylpiperidino)methanone is a chemical compound that features a thienyl group substituted with a chlorine atom and a piperidino group substituted with a methyl group

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-8-4-6-13(7-5-8)11(14)9-2-3-10(12)15-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIVWCWENSURDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-thienyl)(4-methylpiperidino)methanone typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 4-methylpiperidine in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation of the product can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-thienyl)(4-methylpiperidino)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives, depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-thienyl)(4-methylpiperidino)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-thienyl)(4-methylpiperidino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-thienyl)(4-ethylpiperidino)methanone
  • (5-Chloro-2-thienyl)(4-phenylpiperidino)methanone
  • (5-Chloro-2-thienyl)(4-isopropylpiperidino)methanone

Uniqueness

(5-Chloro-2-thienyl)(4-methylpiperidino)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the piperidine ring and the chlorine atom on the thienyl ring can affect the compound’s overall properties, making it distinct from other similar compounds.

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